2-(1-methyl-1H-imidazol-5-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related imidazole-acetic acid derivatives involves green bifunctional organocatalysis under solvent-free conditions, indicating an eco-friendly and efficient method for creating such compounds. These catalysts demonstrate high efficiency and recyclability, emphasizing their potential in sustainable chemical synthesis processes (Nazari et al., 2014).
Molecular Structure Analysis
Structural characterization plays a crucial role in understanding the compound's interactions and reactivity. The molecular structure of imidazole-acetic acid derivatives has been extensively analyzed using techniques such as X-ray diffraction, providing detailed insight into their intermolecular interactions and confirming their molecular geometry (Dylong et al., 2016).
Chemical Reactions and Properties
Imidazole-acetic acid derivatives exhibit versatile chemical reactions, including their role as organocatalysts in synthesizing various compounds. Their reactivity is influenced by their molecular structure, making them suitable for a range of chemical transformations (Grasa et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in different domains. Studies focusing on these aspects provide valuable information for their practical use in chemical synthesis and materials science (Patra & Goldberg, 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's suitability for specific reactions and its behavior in different chemical environments. Research in this area helps in tailoring these compounds for specialized applications, enhancing their utility in chemical synthesis and beyond (Qian et al., 2016).
Scientific Research Applications
Neuroprotective Properties
One of the prominent applications of 2-(1-methyl-1H-imidazol-5-yl)acetic acid derivatives is their neuroprotective properties. YM872, a derivative, has been extensively studied for its potential in treating acute stroke in humans. It acts as a selective, potent, and highly water-soluble competitive AMPA receptor antagonist. In vitro and in vivo studies have demonstrated its efficacy in reducing infarct volume and improving neurological deficits in animal models of ischemic stroke, without causing behavioral abnormalities or nephrotoxicity (Takahashi et al., 2006).
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides has highlighted the role of various derivatives in understanding the chemical mechanisms involved in the formation of key products like acetic acid. Studies using 13C labels in synthetic glucans have provided insights into the origins of glycolaldehyde, acetol, acetic acid, and formic acid, showing that compounds like 2-(1-methyl-1H-imidazol-5-yl)acetic acid can serve as models in elucidating these pathways (Ponder & Richards, 1994; Ponder & Richards, 2010).
Bacterial Catabolism of Indole-3-Acetic Acid
The study of bacterial catabolism of indole-3-acetic acid (IAA) has revealed the existence of gene clusters (iac and iaa) responsible for the aerobic and anaerobic degradation of IAA into various products. This research provides a foundational understanding of how bacteria utilize or interfere with IAA, which is crucial for both biotechnological applications and managing pathologies related to IAA excess in organisms (Laird, Flores, & Leveau, 2020).
Enzymic Histamine Catabolism in Skin
The enzymic catabolism of histamine in the skin, involving its conversion to imidazole acetic acid, has significant clinical implications for understanding and managing histamine-mediated inflammatory reactions. This pathway, catalyzed by diamine oxidase (histaminase), suggests potential therapeutic targets for controlling histamine activity in skin disorders (Yamamoto, Francis, & Greaves, 1977).
Pervaporation Separation of Water–Acetic Acid Mixtures
In industrial processes, the separation of acetic acid from aqueous streams poses significant challenges. The technique of pervaporation (PV) separation, utilizing polymeric membranes, has been explored as a cost-effective and environmentally friendly alternative to traditional distillation methods. This application is especially relevant for recycling acetic acid in industrial operations, demonstrating the versatility of acetic acid derivatives in addressing industrial separation challenges (Aminabhavi & Toti, 2003).
Safety And Hazards
Future Directions
While specific future directions for “2-(1-methyl-1H-imidazol-5-yl)acetic acid” are not mentioned in the retrieved data, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs .
properties
IUPAC Name |
2-(3-methylimidazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGYTCAMOHYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194812 | |
Record name | Pros-methylimidazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pi-Methylimidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(1-methyl-1H-imidazol-5-yl)acetic acid | |
CAS RN |
4200-48-0 | |
Record name | 1-Methylimidazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pros-methylimidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pros-methylimidazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-imidazoleacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pi-Methylimidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.